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Compound Name: (3-Hydroxyphenyl)phosphonic acid

Cat. No.: B1617784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(3-Hydroxyphenyl)phosphonic acid is an organophosphorus compound with potential

therapeutic applications stemming from its role as a protein tyrosine phosphatase (PTP)

inhibitor. PTPs are a class of enzymes that play crucial roles in cellular signaling, and their

dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.

Consequently, inhibitors of PTPs, such as SHP2 and PTP1B, are of significant interest in drug

discovery. This guide provides a comparative assessment of (3-Hydroxyphenyl)phosphonic
acid, focusing on its potential off-target effects, and contrasts it with other known PTP

inhibitors.

While specific experimental data on the comprehensive off-target profile of (3-
Hydroxyphenyl)phosphonic acid is not extensively available in the public domain, this guide

serves as a framework for its evaluation. We will compare it with well-characterized inhibitors of

two prominent PTPs: SHP2 (SHP099 and TNO155) and PTP1B (Trodusquemine and JTT-

551). The following sections detail the methodologies for assessing off-target effects and

present a comparative analysis based on available data for the selected alternative

compounds.
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The table below summarizes the available data on the on-target and off-target activities of

selected PTP inhibitors. It is important to note that direct, comprehensive off-target screening

data for (3-Hydroxyphenyl)phosphonic acid is not publicly available. The data for the

alternative compounds has been compiled from various sources and may not represent a

head-to-head comparison under uniform experimental conditions.

Compound Primary Target(s)
On-Target Potency
(IC50/Ki)

Off-Target Profile
(Selectivity)

(3-

Hydroxyphenyl)phosp

honic acid

Likely PTPs (e.g.,

SHP2, PTP1B)

Data not publicly

available

Data not publicly

available

SHP099
SHP2 (allosteric

inhibitor)
IC50 = 71 nM

Highly selective

against a panel of 21

other phosphatases

and 66 kinases.[1] No

significant activity

against SHP1.[1]

TNO155
SHP2 (allosteric

inhibitor)

Potent inhibitor

(specific IC50 not

publicly detailed)

Selective, orally

efficacious. Currently

in clinical trials.[2]

Trodusquemine (MSI-

1436)

PTP1B (non-

competitive, allosteric

inhibitor)

IC50 = 1 µM

Over 200-fold

selectivity for PTP1B

over the highly

homologous TC-PTP.

[3]

JTT-551
PTP1B (mixed-type

inhibitor)
Ki = 0.22 µM

Ki values for TCPTP,

CD45, and LAR were

9.3 µM, >30 µM, and

>30 µM, respectively,

indicating good

selectivity.[4][5][6][7]

[8]
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Signaling Pathways and Experimental Workflows
To understand the implications of on-target and off-target effects, it is crucial to visualize the

signaling pathways involved and the experimental workflows used for assessment.

SHP2 and PTP1B Signaling Pathways
The following diagram illustrates the role of SHP2 and PTP1B in key cellular signaling

pathways. SHP2 is a key component downstream of receptor tyrosine kinases (RTKs) and

positively regulates the RAS/MAPK pathway. PTP1B is a negative regulator of insulin and

leptin signaling.
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Figure 1: Simplified signaling pathways for SHP2 and PTP1B.

Experimental Workflow for Off-Target Profiling
A typical workflow for assessing the off-target effects of a compound involves a tiered

screening approach, starting with broad panels and moving to more focused assays.
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Off-Target Profiling Workflow
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Figure 2: General workflow for assessing off-target effects.

Detailed Experimental Protocols
Accurate assessment of off-target effects relies on robust and well-defined experimental

protocols. Below are representative methodologies for key assays.
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Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against a specific PTP

enzyme.

Principle: The enzymatic activity of a PTP is measured by its ability to dephosphorylate a

substrate, leading to a detectable signal. The reduction in signal in the presence of an

inhibitor indicates its potency.

Substrates:

p-Nitrophenyl phosphate (pNPP): A chromogenic substrate that produces a yellow product

upon dephosphorylation, detectable by absorbance at 405 nm.

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP): A fluorogenic substrate that yields

a fluorescent product upon dephosphorylation, offering higher sensitivity.

Protocol Outline (using pNPP):

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM

DTT).

Add the test compound at various concentrations to the wells of a microplate.

Add the PTP enzyme to each well and incubate briefly.

Initiate the reaction by adding the pNPP substrate.

Incubate at a controlled temperature (e.g., 37°C).

Stop the reaction with a strong base (e.g., NaOH).

Measure the absorbance at 405 nm.

Calculate the percent inhibition and determine the IC50 value.

Kinase Profiling (e.g., KINOMEscan®)
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Broad kinase profiling is essential to identify unintended interactions with kinases, which can

lead to off-target effects.

Principle: Competition binding assays are commonly used. A test compound is incubated

with a panel of kinases, each tagged with a DNA label. The kinases are then exposed to an

immobilized, active-site directed ligand. The amount of kinase bound to the immobilized

ligand is quantified (e.g., via qPCR of the DNA tag). A potent inhibitor will prevent the kinase

from binding to the immobilized ligand.

Protocol Outline:

A library of DNA-tagged kinases is prepared.

The test compound is added to wells containing the kinases.

The kinase-compound mixture is added to wells containing the immobilized ligand.

After incubation, unbound kinases are washed away.

The amount of bound kinase is quantified by measuring the associated DNA tag.

Results are typically expressed as a percentage of the control (DMSO) and can be used to

determine binding affinity (Kd).

G-Protein Coupled Receptor (GPCR) Binding Assay
Assessing interactions with GPCRs is crucial, as they represent a large family of drug targets

and off-target binding can lead to various side effects.

Principle: Radioligand binding assays are a common method. A radiolabeled ligand with

known affinity for a specific GPCR is incubated with a membrane preparation containing the

receptor, in the presence and absence of the test compound. The displacement of the

radioligand by the test compound is measured.

Protocol Outline:

Prepare cell membranes expressing the target GPCR.
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In a multi-well plate, add the membrane preparation, a fixed concentration of the

radiolabeled ligand, and varying concentrations of the test compound.

Incubate to allow binding to reach equilibrium.

Separate the bound and free radioligand (e.g., by filtration).

Quantify the amount of bound radioactivity using a scintillation counter.

Calculate the percent displacement and determine the Ki value.

Conclusion
While (3-Hydroxyphenyl)phosphonic acid shows promise as a potential protein tyrosine

phosphatase inhibitor, a thorough assessment of its off-target effects is critical for its

development as a safe and effective therapeutic agent. This guide outlines the necessary

experimental approaches and provides a comparative context using established PTP inhibitors.

The lack of publicly available, comprehensive off-target screening data for (3-
Hydroxyphenyl)phosphonic acid highlights the need for further investigation to fully

characterize its selectivity profile. Researchers and drug developers are encouraged to utilize

the described methodologies to generate this crucial data, enabling a more complete

understanding of the compound's therapeutic potential and potential liabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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